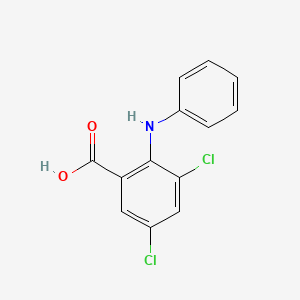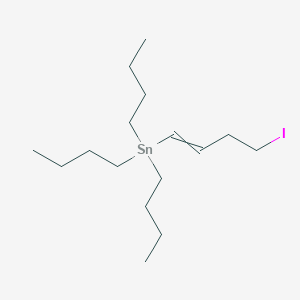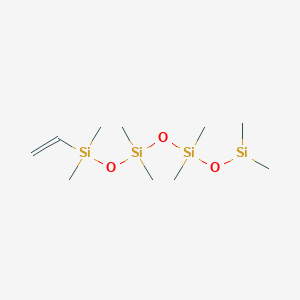![molecular formula C12H9N5O3S B14260803 2-[(5-Amino-6-methoxypyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile CAS No. 363618-25-1](/img/structure/B14260803.png)
2-[(5-Amino-6-methoxypyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Amino-6-methoxypyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with amino and methoxy groups, a sulfanyl linkage, and a nitrobenzonitrile moiety. Its complex structure allows it to participate in diverse chemical reactions and makes it a subject of interest in medicinal and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Amino-6-methoxypyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the amino and methoxy groups. The sulfanyl linkage is then formed, and finally, the nitrobenzonitrile moiety is attached. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with optimized conditions for scalability. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Amino-6-methoxypyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as ethanol, methanol, and dichloromethane are often used, and reactions are typically conducted under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups to the pyrimidine ring.
Scientific Research Applications
2-[(5-Amino-6-methoxypyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(5-Amino-6-methoxypyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
2-[(5-Amino-6-methoxypyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile: shares similarities with other pyrimidine derivatives, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
363618-25-1 |
|---|---|
Molecular Formula |
C12H9N5O3S |
Molecular Weight |
303.30 g/mol |
IUPAC Name |
2-(5-amino-6-methoxypyrimidin-4-yl)sulfanyl-5-nitrobenzonitrile |
InChI |
InChI=1S/C12H9N5O3S/c1-20-11-10(14)12(16-6-15-11)21-9-3-2-8(17(18)19)4-7(9)5-13/h2-4,6H,14H2,1H3 |
InChI Key |
XLHGUIIUHRWCCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=N1)SC2=C(C=C(C=C2)[N+](=O)[O-])C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(2-Amino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260729.png)
![(1,3-Phenylene)bis({4-[(2-ethenylphenyl)methoxy]phenyl}methanone)](/img/structure/B14260734.png)




![3-(2-Fluorophenyl)-N-[1-(thiophen-2-yl)ethyl]-1,2-thiazole-5-carboxamide](/img/structure/B14260752.png)

![(3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane](/img/structure/B14260756.png)




